molecular formula C27H35N3 B1307818 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine CAS No. 115091-29-7

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine

Cat. No. B1307818
M. Wt: 401.6 g/mol
InChI Key: QMABMHJGSFUTPF-UHFFFAOYSA-N
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Description

The compound "4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine" is a derivative of the terpyridine family, which is known for its coordination chemistry with transition metals. Terpyridines are tridentate ligands that can form complexes with a variety of metals, and the introduction of tert-butyl groups at the 4-positions can significantly alter the physical and chemical properties of these complexes .

Synthesis Analysis

The synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine involves the introduction of a sterically demanding tert-butyl group at the 4'-position of the terpyridine ligand. This modification is expected to influence the packing of the molecules in the solid state, preventing typical face-to-face π-interactions and promoting CH···N hydrogen bonds and weak CH···π contacts . Other synthetic strategies for terpyridine derivatives include the reaction of 2,6-bis-(pyrid-2-yl)-4-pyridone with various electrophiles to introduce different functionalities at the 4'-position .

Molecular Structure Analysis

The molecular structure of 4'-tert-butyl-2,2':6',2''-terpyridine is characterized by the presence of bulky tert-butyl substituents, which can prevent the typical π-stacking interactions seen in simpler terpyridine ligands. The steric hindrance caused by the tert-butyl groups creates a unique packing arrangement in the solid state, where the molecules align with alternating terpyridine and tert-butyl domains .

Chemical Reactions Analysis

The presence of the tert-butyl group in the 4'-position of terpyridine ligands can influence the reactivity and selectivity of the metal complexes formed. For instance, sterically hindered pyridinium salts, which share some structural similarities with tert-butyl-substituted terpyridines, have been shown to catalyze highly stereoselective glycosylation reactions . Additionally, the tert-butyl group has been found to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving homogeneity and reproducibility while inhibiting homo-coupling .

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups to the terpyridine ligand can slightly increase electron donation to the metal center, as suggested by cyclic voltammetric data . The physical properties of the complexes, such as solubility and crystallinity, are also affected by the steric bulk of the tert-butyl groups. In the context of dye-sensitized solar cells, the addition of 4-tert-butylpyridine to redox electrolytes has been shown to significantly improve performance by shifting the TiO2 band edge and increasing electron lifetime .

Scientific Research Applications

Photochemical and Thermal Synthesis

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine has been utilized in the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes. These complexes are characterized by their ability to undergo ligand interchange under photochemical conditions, highlighting their potential in a wide range of applications involving various entering ligands such as thioethers, ethers, pyridines, sulfoxides, nitriles, and amides (Bonnet et al., 2003).

Coordination Polymers and Oligomers

This compound plays a crucial role in the assembly of coordination polymers and oligomers. It serves as a building block, influencing the structure and properties of the resulting polymers. For instance, it has been used to create coordination polymers with divergent linkers, demonstrating the importance of its structural features in directing assembly processes (Constable et al., 2012).

Chemical Reactions and Transformations

The terpyridine framework, including derivatives like 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, has shown to undergo chemical transformations such as dearomatization and functionalization under specific conditions. This property can be pivotal in understanding and developing new chemical processes (Jantunen et al., 2006).

Luminescence Enhancement

This compound has been involved in studies related to the enhancement of luminescence in lanthanide-centered complexes. The introduction of specific substituents on the terpyridine unit, such as the tert-butyl groups, significantly increases the quantum yields of metal-centered luminescence, which is crucial for applications in luminescent materials (Murner et al., 2000).

Synthesis and Catalysis

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is instrumental in synthesizing various metal complexes, serving as a ligand that influences the electronic properties and catalytic behavior of these complexes. Its role in the synthesis and catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions has been particularly noted (Jones et al., 2005).

Safety And Hazards

“4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine” is classified as a combustible solid. It does not have a flash point. It is recommended to store this compound in storage class code 11 .

properties

IUPAC Name

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABMHJGSFUTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401057
Record name 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine

CAS RN

115091-29-7
Record name 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115091-29-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
SW Lai, MCW Chan, KK Cheung, CM Che - Inorganic Chemistry, 1999 - ACS Publications
The 77 K emission spectrum of [Pt( t Bu 3 tpy)Cl]ClO 4 , 1(ClO 4 ) ( t Bu 3 tpy = 4,4‘,4‘ ‘-tri-tert-butyl-2,2‘:6‘,2‘ ‘-terpyridine), in a 10 - 3 mol dm - 3 MeOH/EtOH glassy solution exhibits a …
Number of citations: 227 pubs.acs.org
HR Mürner, R Scopelliti, JCG Bünzli - Acta Crystallographica Section …, 2002 - scripts.iucr.org
In the title compound, [TbCl(C27H35N3)2(H2O)](ClO4)2·2C2H6O, the TbIII ion has a coordination number of eight, composed of two tridentate substituted-terpyridine ligands, a water …
Number of citations: 3 scripts.iucr.org
S Hussain, S Muhammad, X Chen, M Akkurt… - Russian Journal of …, 2020 - Springer
The metal complexes are getting immense importance as hi-tech functional materials. In the present investigation, a new Zn(II) complex [Zn(C 27 H 35 N 3 )Cl 2 ] (1) has been …
Number of citations: 1 link.springer.com
TB Hadda, H Le Bozec - Inorganica chimica acta, 1993 - Elsevier
The synthesis of coordination compounds of ruthenium(II) containing the new tridentate ligand 4,4′,4″,-tri-tert- butyl-terpyridine (trpy*) is reported. Trpy* has been prepared in up to 50…
Number of citations: 61 www.sciencedirect.com
G Yucesan, NG Armatas, J Zubieta - Inorganica chimica acta, 2006 - Elsevier
Hydrothermal conditions have been exploited in the syntheses of five molecular oxovanadium species [VO 2 (terpy)]NO 3 ·H 2 O (1·H 2 O), [VO(terpy)(HO 3 PC 6 H 5 ) 2 ] (2), [{Cu(H 2 O)…
Number of citations: 37 www.sciencedirect.com
N Yoshikawa, S Yamabe, N Kanehisa… - Journal of Physical …, 2010 - Wiley Online Library
A series of new metal‐free blue emission compounds, ie, diprotonated terpyH 2 ClPF 6 (1), tterpyH 2 ClPF 6 (2), ClterpyH 2 ClPF 6 (3), and BterpyH 2 (PF 6 ) 2 (4), were prepared and …
Number of citations: 15 onlinelibrary.wiley.com
RJ Batrice, VN Nesterov, BW Smucker - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, [PtCl(C27H35N3)]BF4, the PtII atom is in a pseudo-square-planar coordination, which is typical of Pt–terpyridine complexes. The Pt—Cl bond distance is 2.2998 (7…
Number of citations: 1 scripts.iucr.org
RJ Batrice, VN Nesterov, BW Smucker - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, [PtCl(C27H35N3)]Cl·C7H8, the PtII atom is coordinated in a pseudo-square-planar fashion by the N atoms of a 4,4′,4′′-tri-tert-butyl-2,2′:6′,2′′-…
Number of citations: 2 scripts.iucr.org
RJ Allenbaugh, AL Rheingold, LH Doerrer - Dalton Transactions, 2009 - pubs.rsc.org
A series of [Cu(L3′)(NCS)(L/X)]+/0 complexes (L3′ = 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine; L = CH3OH; X = NCS, [NCAuCN]) has been prepared and characterized with X-…
Number of citations: 6 pubs.rsc.org
HR Mürner, E Chassat, RP Thummel… - Journal of the Chemical …, 2000 - pubs.rsc.org
The stability and photophysical properties of trivalent lanthanide complexes with 2,2′;6′,2′′-terpyridines substituted in the 4 position (L1, t-butyl; L2, ethyl) have been compared to …
Number of citations: 61 pubs.rsc.org

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